Product packaging for Sodium 2,4,5-trichlorophenoxyacetate(Cat. No.:CAS No. 13560-99-1)

Sodium 2,4,5-trichlorophenoxyacetate

Cat. No.: B1290563
CAS No.: 13560-99-1
M. Wt: 277.5 g/mol
InChI Key: KXVMKVOQCMSZSZ-UHFFFAOYSA-M
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Description

Sodium 2,4,5-trichlorophenoxyacetate (Na-2,4,5-T) is the sodium salt of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide historically used for broadleaf weed control. Its structure consists of a phenoxyacetic acid backbone substituted with chlorine atoms at the 2-, 4-, and 5-positions, conferring both herbicidal activity and environmental persistence . Na-2,4,5-T gained notoriety as a component of Agent Orange, a defoliant used during the Vietnam War, due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a toxic byproduct formed during synthesis or pyrolysis .

Microbial degradation of Na-2,4,5-T has been extensively studied, particularly in Burkholderia phenoliruptrix AC1100, which utilizes the compound as a sole carbon source via specialized gene clusters (tftAB, tftCD, and tftEFGH) . These genes encode oxygenases and reductases that sequentially dechlorinate and cleave the aromatic ring, yielding intermediates like 3-oxoadipate . However, the degradation pathway is genetically unstable due to insertion sequence (IS) elements adjacent to the tftAB operon, necessitating selective pressure to maintain enzymatic activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl3NaO3 B1290563 Sodium 2,4,5-trichlorophenoxyacetate CAS No. 13560-99-1

Properties

IUPAC Name

sodium;2-(2,4,5-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMKVOQCMSZSZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041333
Record name 2,4,5-T-sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13560-99-1
Record name 2,4,5-T-sodium [ISO]
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Record name 2,4,5-T-sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,4,5-trichlorophenoxyacetate
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Record name 2,4,5-T-SODIUM
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,5-trichlorophenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with careful control of reaction conditions to minimize the formation of unwanted by-products such as dioxins. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Sodium 2,4,5-trichlorophenoxyacetate acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the plant to die. The compound disrupts normal cellular processes by interfering with gene expression and enzyme activity involved in cell wall synthesis and elongation .

Comparison with Similar Compounds

Na-2,4,5-T belongs to the chlorophenoxyacetate herbicide family, which includes 2,4-dichlorophenoxyacetate (2,4-D), 4-chloro-2-methylphenoxyacetate (MCPA), and 2,4,5-trichlorophenoxypropionate (Silvex). Below is a detailed comparative analysis:

Structural and Functional Differences
Compound Chlorine Substituents Side Chain Key Properties
Sodium 2,4,5-T 2-, 4-, 5-positions Acetate High herbicidal potency; forms TCDD upon pyrolysis; banned in many countries.
2,4-D 2-, 4-positions Acetate Broad-spectrum herbicide; lower toxicity; widely used in agriculture.
MCPA 4-chloro, 2-methyl Acetate Selective action on broadleaf weeds; moderate persistence.
Silvex 2-, 4-, 5-positions Propionate Similar activity to 2,4,5-T; phased out due to TCDD concerns.

Key Observations :

  • The additional chlorine at the 5-position in Na-2,4,5-T increases lipophilicity and resistance to microbial degradation compared to 2,4-D .
  • Propionate derivatives (e.g., Silvex) exhibit slower soil mobility but similar toxicity profiles to acetate counterparts .
Degradation Pathways
  • Na-2,4,5-T: Degraded via tft operons in Burkholderia spp., involving oxidative cleavage to 2,4,5-trichlorophenol (2,4,5-TCP) and subsequent dechlorination to maleylacetate . The pathway converges with other chloroaromatic degradation routes at maleylacetate reductase .
  • 2,4-D: Processed by tfd genes in Alcaligenes eutrophus, yielding 2,4-dichlorophenol and glyoxylate. The absence of a 5-chlorine simplifies dehalogenation .
  • MCPA: Metabolized via mcp genes, producing 4-chloro-2-methylphenol, which undergoes hydroxylation before ring cleavage .

Environmental Persistence :
Na-2,4,5-T persists longer in soil (half-life >100 days) than 2,4-D (half-life ~14 days) due to its recalcitrant tri-chlorinated structure .

Toxicity and Ecotoxicity
  • Na-2,4,5-T: Inhibits mitochondrial acyl-CoA transferases in mammals, disrupting lipid metabolism . Induces hepatic xenobiotic metabolism in rats, with toxicity exacerbated by TCDD contamination . Renal metabolism in chickens involves probenecid-sensitive transport and metabolic conversion to acidic derivatives .
  • 2,4-D: Activates glutathione S-transferase isoforms in rat liver, enhancing detoxification pathways .

Regulatory Status :
Na-2,4,5-T and Silvex are largely banned under the Stockholm Convention due to TCDD risks, whereas 2,4-D and MCPA remain approved with restrictions .

Controlled Release Studies :

  • Na-2,4,5-T exhibits slower release kinetics (26.2 Å basal spacing) compared to 2,4-D (18.5 Å) in nanohybrid carriers, attributed to stronger anion-layer interactions .

Biological Activity

Sodium 2,4,5-trichlorophenoxyacetate (commonly referred to as 2,4,5-T) is a chlorinated phenoxy herbicide that has been primarily used for controlling broadleaf weeds. Its biological activity has raised significant concern due to its potential toxicity and environmental impact. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

2,4,5-T is synthesized through the reaction of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide. The compound acts as a selective herbicide by mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled plant growth and eventual death. This mechanism is primarily attributed to the disruption of normal cell division and elongation processes in plants.

PropertyValue
Molecular FormulaC₈H₆Cl₃O₃
Molecular Weight255.49 g/mol
Melting Point153-156 °C
SolubilitySparingly soluble in water; soluble in oils

Acute and Chronic Toxicity

The acute toxicity of 2,4,5-T varies among species. In humans and animals, exposure can lead to symptoms such as nausea, vomiting, and respiratory distress. Chronic exposure has been linked to more severe health issues:

  • Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies 2,4,5-T as a possible human carcinogen. Studies have shown increased risks of soft-tissue sarcoma and non-Hodgkin lymphoma among exposed populations .
  • Endocrine Disruption : The compound is recognized as an endocrine disruptor by various health organizations. Its ability to interfere with hormonal functions raises concerns regarding reproductive and developmental health .

No Observed Effect Levels (NOEL)

Research indicates varying NOELs for different animal models:

  • Rats : NOEL of 3 mg/kg body weight for medium-term exposure .
  • Dogs : NOEL of 2.4 mg/kg body weight .

Case Studies

  • Vietnam War Exposure : During the Vietnam War, 2,4,5-T was used in herbicides like Agent Orange. Long-term studies revealed significant health issues among veterans and local populations, including increased cancer rates and reproductive health problems .
  • Agricultural Workers : A study on agricultural workers exposed to chlorophenoxy herbicides found elevated incidences of soft-tissue sarcoma compared to non-exposed individuals .

Environmental Impact

The environmental persistence of 2,4,5-T is moderate; it can degrade in soil but may leach into groundwater systems. Its ecological effects are significant due to its phytotoxicity towards non-target plants and potential bioaccumulation in aquatic organisms.

Ecotoxicological Data

Organism TypeLC50 (mg/L)
Rainbow Trout0.35
Carp0.355
Bobwhite Quail2776 mg/kg diet

Scientific Research Applications

Introduction to Sodium 2,4,5-Trichlorophenoxyacetate

This compound, commonly known as 2,4,5-T, is a chlorophenoxy herbicide that was widely utilized in agriculture for controlling broadleaf weeds. Despite its historical significance, the compound has been phased out in many countries due to toxicity and environmental concerns. This article explores the applications of this compound in scientific research and its implications in various fields.

Historical Context and Chemical Properties

This compound was developed in the late 1940s and gained popularity for its effectiveness in agricultural applications. It is synthesized through the condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide. The compound is characterized by its colorless crystalline form and has a melting point of approximately 153-156 °C. It is sparingly soluble in water but forms soluble salts with alkali metals and amines .

Herbicide Development

This compound was primarily used as a herbicide for selective control of weeds in various crops including cereals and pastures. Its efficacy against woody weeds made it particularly valuable in forestry applications . However, due to the contamination with dioxins during production and its associated health risks, its use has been largely discontinued.

Toxicological Studies

Research has extensively investigated the toxicological effects of this compound. Studies have shown associations between exposure to this herbicide and various health issues including soft tissue sarcomas and non-Hodgkin's lymphoma among agricultural workers . Case-control studies conducted in regions exposed to high levels of this compound revealed increased incidences of congenital anomalies such as cleft palate and neural tube defects .

Study Type Population Findings
Cohort StudySouth Vietnam (1965-1970)Increased congenital anomalies (1.1% vs. 0.43%)
Case-Control StudyNew Zealand (1972-1977)Higher rates of cleft urethra and clubfoot
Long-term ExposureAgricultural WorkersIncreased risk of soft-tissue sarcomas

Environmental Impact Assessments

The environmental persistence of this compound has led to numerous studies assessing its impact on ecosystems. Its breakdown products have been shown to contaminate soil and water systems, prompting investigations into remediation techniques and alternative herbicides .

Pharmacological Research

In addition to its use as a herbicide, this compound has been studied for potential pharmacological applications. Research indicates that derivatives of this compound may exhibit antibacterial properties and could be explored for use in fungicides or bactericides .

Regulatory Status

Due to the health risks associated with this compound, regulatory bodies have banned or restricted its use in many countries since the late 1970s and early 1980s. The United States Environmental Protection Agency (EPA) officially canceled its registration in 1985 due to concerns about dioxin contamination during production .

Chemical Reactions Analysis

Acid-Base Reactions

The compound reacts with acids to regenerate the parent herbicide (2,4,5-T):

  • Example : Reaction with hydrochloric acid yields 2,4,5-T and sodium chloride : NaO C6H2Cl3 O CH2COONa+2HClHO C6H2Cl3 O CH2COOH+2NaCl\text{NaO C}_6\text{H}_2\text{Cl}_3\text{ O CH}_2\text{COONa}+2\text{HCl}\rightarrow \text{HO C}_6\text{H}_2\text{Cl}_3\text{ O CH}_2\text{COOH}+2\text{NaCl}
  • Applications : This reversibility enables formulation adjustments in agricultural uses .

Electrochemical Plasma Degradation

A 2021 study using iron electrodes and plasma discharge achieved 71.17% degradation of 2,4,5-T (30 mg/L) in 120 minutes . Key intermediates included:

  • 2,4,5-Trichlorophenol
  • Chlorinated acetic acids
  • Short-chain organic acids (e.g., oxalic acid)
ParameterValueImpact on Degradation Efficiency
Voltage5 kV↑ Radical generation (OH- , O₃)
pH6 (optimal)↓ H⁺ recombination with OH-
Conductivity38.5 μS/cm (baseline)↓ Efficiency at >300 μS/cm
Temperature30°COptimal for radical activity

Thermal Decomposition

Heating above 200°C risks forming 2,3,7,8-TCDD (dioxin) :2 4 5 TΔTCDD+byproducts\text{2 4 5 T}\xrightarrow{\Delta}\text{TCDD}+\text{byproducts}

  • Contamination : Historical formulations contained up to 40 ppm TCDD; modern processes limit this to <0.01 ppm .

Reductive Dechlorination

Under reducing conditions, the compound undergoes stepwise dechlorination:

  • 2,4,5-Trichlorophenoxyacetate → 2,4-Dichlorophenoxyacetate
  • → 2-Chlorophenoxyacetate
  • → Phenoxyacetate

Pathway : Catalyzed by zero-valent iron (ZVI) or microbial action .

Reactivity with Metals

The sodium salt corrodes metals (e.g., iron, aluminum) in moist environments via redox reactions :Fe+2H2O+O2Fe OH 2+H2 \text{Fe}+2\text{H}_2\text{O}+\text{O}_2\rightarrow \text{Fe OH }_2+\text{H}_2\text{ }

  • Implication : Storage requires non-reactive containers (e.g., polyethylene) .

Photolytic Degradation

UV exposure cleaves the ether bond, yielding:

  • 2,4,5-Trichlorophenol
  • Glycolic acid derivatives

Half-life : 8–17 days on grass; 21–24 days in soil .

Esterification

Reaction with alcohols (e.g., methanol) forms herbicidal esters :NaO C6H2Cl3 O CH2COONa+2ROHRO C6H2Cl3 O CH2COOR+2NaOH\text{NaO C}_6\text{H}_2\text{Cl}_3\text{ O CH}_2\text{COONa}+2\text{ROH}\rightarrow \text{RO C}_6\text{H}_2\text{Cl}_3\text{ O CH}_2\text{COOR}+2\text{NaOH}

  • Example Esters : Butyl, isooctyl (historically used in Agent Orange) .

Environmental Fate

ProcessRate/OutcomeCitation
Hydrolysis (pH 5–9)Stable; esters hydrolyze in days
Soil adsorptionModerate mobility (Kₒc = 100–200)
BioaccumulationNegligible (log Kₒw = 3.2)

Q & A

Q. Q1. What standardized protocols are recommended for acute toxicity testing of sodium 2,4,5-trichlorophenoxyacetate in aquatic organisms?

Answer: The acute toxicity of this compound can be assessed using standardized assays such as the Daphnia magna 24-hour immobilization test. In a multi-laboratory study, potassium salt derivatives of this compound were tested alongside other chemicals to evaluate inter-laboratory reproducibility. Key steps include:

  • Preparing stock solutions in deionized water to avoid matrix interference.
  • Using neonates (<24 hours old) from lab-cultured D. magna.
  • Conducting triplicate assays with serial dilutions to determine EC₅₀ values.
  • Validating results against reference toxicants (e.g., potassium dichromate) for quality control .

Q. Q2. What are the primary environmental degradation pathways for this compound?

Answer: The compound is degraded microbially via a two-step pathway:

Initial cleavage : Burkholderia cepacia AC1100 hydrolyzes the ether bond, converting this compound to 2,4,5-trichlorophenol (2,4,5-TCP) .

Dechlorination : Chlorophenol 4-monooxygenase (a two-component flavoprotein) hydroxylates 2,4,5-TCP to 2,5-dichloro-p-hydroquinone, followed by further degradation to 5-chlorohydroxyquinol. Key experimental validations include:

  • Purifying enzyme components (22 kDa reductase and 58 kDa oxygenase) to >95% homogeneity.
  • Monitoring NADH/O₂ co-consumption in reconstituted assays .

Advanced Research Questions

Q. Q3. How does this compound modulate glutathione S-transferase (GST) activity, and what are the implications for detoxification studies?

Answer: The compound differentially activates/inhibits GST isoforms, impacting detoxification kinetics:

  • Isoform specificity : Rat liver GSTμ is activated, while GSTα is inhibited, as shown by Vessey and Boyer (1984).
  • Methodological approach :
    • Isolate GST isoforms via affinity chromatography (e.g., glutathione-agarose).
    • Measure activity using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate.
    • Pre-incubate enzymes with 2,4,5-T (0.1–1.0 mM) to assess dose-dependent modulation.
  • Implications : Species-specific GST responses may explain variability in herbicide detoxification efficiency .

Q. Q4. What genetic engineering strategies enhance microbial degradation of this compound in contaminated environments?

Answer: Key strategies focus on plasmid- or transposon-borne degradation genes:

  • Gene cloning : Transfer the tftA1 (51 kDa oxygenase) and tftA2 (18 kDa reductase) genes from Burkholderia cepacia AC1100 into Pseudomonas aeruginosa PAO1 to enable 2,4,5-T conversion to 2,4,5-TCP .
  • Pathway optimization : Co-express tft genes with downstream dechlorinases (e.g., hadA) to minimize toxic intermediate accumulation .
  • Validation : Use HPLC-MS to quantify intermediates (e.g., 2,4,5-TCP) in engineered strains versus wild-type controls .

Q. Q5. How can researchers reconcile discrepancies in chronic toxicity data for this compound across different experimental models?

Answer: Contradictions arise from exposure duration, species sensitivity, and metabolic differences:

  • Case study :
    • Rats : Chronic dietary exposure (2 years) at 5–45 mg/kg/day caused dose-dependent oncogenicity (e.g., hepatocellular adenomas) .
    • Aquatic invertebrates : Acute exposure (24–48 hours) shows EC₅₀ values >10 mg/L, suggesting lower short-term toxicity .
  • Methodological considerations :
    • Compare metabolic pathways (e.g., glycine conjugation in mammals vs. microbial degradation).
    • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. Q6. What analytical techniques are critical for quantifying this compound and its metabolites in environmental samples?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate aqueous samples.
  • Quantification :
    • HPLC-UV : Use reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with acetonitrile/water (60:40) mobile phase.
    • GC-MS : Derivatize metabolites (e.g., 2,4,5-TCP) with BSTFA for enhanced volatility.
  • Validation : Spike recovery tests (85–115%) and limit of detection (LOD) ≤0.1 µg/L .

Data Contradiction Analysis

Q. Q7. Why do some studies report 2,4,5-TCP accumulation during biodegradation, while others show complete mineralization?

Answer: Discrepancies stem from microbial strain capabilities and experimental conditions:

  • Accumulation : Observed in Burkholderia cepacia AC1100 mutants lacking downstream hadA genes, leading to 2,4,5-TCP buildup .
  • Mineralization : Achieved in strains with intact tft and hadA operons, enabling full conversion to CO₂/H₂O.
  • Resolution : Perform gene knockout/complementation assays to confirm pathway completeness .

Q. Documentation Guidelines

  • Toxicity data : Report exposure duration, species, and metabolic endpoints (e.g., EC₅₀, oncogenicity) .
  • Enzyme studies : Specify isoform, substrate concentration, and cofactor dependencies .
  • Biodegradation : Include genetic context (plasmid/chromosome) and intermediate monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,4,5-trichlorophenoxyacetate
Reactant of Route 2
Reactant of Route 2
Sodium 2,4,5-trichlorophenoxyacetate

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